1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.: 214139-26-1
Cat. No.: VC20849512
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214139-26-1 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | UZCCJRDJRMVGLU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
Introduction
Synthesis and Applications
The synthesis of 1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to protect amino groups during reactions. This compound can serve as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or biologically active compounds.
Safety Information
While specific safety data for this compound is not detailed in the available literature, compounds with similar structures often require handling with caution due to potential skin irritation and toxicity. It is advisable to follow standard laboratory safety protocols when handling such chemicals.
Research Findings
Research on this specific compound is limited, but its analogs have been studied extensively for their potential biological activities. For instance, compounds with similar structures are often explored for their roles in drug development, particularly in areas like cancer research and cardiovascular diseases.
Note:
Due to the limited availability of specific information on this compound, the article focuses on general properties and potential applications based on similar compounds. Further research would be necessary to provide more detailed insights.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume